2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one features a pyrazole core substituted with a sulfonylated piperidine group at position 4, methyl groups at positions 3 and 5, and a phenoxy-ethanone moiety bearing a para-tert-butyl group.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16-21(30(27,28)24-13-7-6-8-14-24)17(2)25(23-16)20(26)15-29-19-11-9-18(10-12-19)22(3,4)5/h9-12H,6-8,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMVGBOYCYWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with acetyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole to form the corresponding acetylated pyrazole derivative. Finally, the sulfonylation of this intermediate with piperidine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as monoamine oxidase B (MAO-B), by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters like dopamine, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Analysis
Table 1: Key Substituents and Their Roles
Key Observations :
Pharmacological and Physicochemical Properties
While explicit biological data for the target compound is unavailable, comparisons with analogs suggest:
- Lipophilicity: The tert-butylphenoxy group in the target compound likely increases logP compared to ’s di-tert-butylphenyl analog, which may reduce aqueous solubility but enhance membrane permeability .
- Hydrogen Bonding: The sulfonamide group in the target compound could mimic the hydroxy groups in ’s Compound 20, offering similar H-bond donor/acceptor capabilities for target engagement .
- Pyrazoline vs. Pyrazole : Pyrazoline derivatives (e.g., ) are associated with analgesic activity, but the target’s pyrazole core may prioritize kinase or protease inhibition due to its planar rigidity .
Critical Analysis of Limitations
- Data Gaps : Direct pharmacological or crystallographic data for the target compound is absent in the evidence, necessitating extrapolation from structural analogs.
- Substituent Trade-offs : While the tert-butyl group enhances target affinity, it may introduce metabolic stability challenges compared to smaller substituents (e.g., methyl in ).
Biological Activity
The compound 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, a phenoxy group, and a piperidine sulfonyl moiety linked to a pyrazole. Its molecular formula is with a molecular weight of 433.6 g/mol . The structural complexity may enhance its lipophilicity and bioavailability compared to simpler analogs.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in the context of metabolic disorders and neurodegenerative diseases. Here are some key areas of activity:
1. Enzyme Inhibition:
- The compound has been linked to the inhibition of 11-hydroxysteroid dehydrogenase type 1 , which plays a role in the regulation of cortisol levels. This inhibition is beneficial in treating conditions such as type 2 diabetes and obesity .
2. Antimicrobial Activity:
- Related pyrazole derivatives have shown antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains using agar dilution techniques .
3. Anticancer Potential:
- Some studies have reported that pyrazole-based compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia). For example, certain derivatives revealed IC50 values as low as 2.8 μM against MCF-7 cells .
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. The general approach includes:
- Formation of the pyrazole ring.
- Introduction of the piperidine sulfonyl group.
- Coupling with the phenoxy moiety.
Comparative Analysis with Similar Compounds
To understand the biological activity better, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-tert-butylphenoxy)phenol | Similar phenoxy group | Antioxidant properties |
| Piperidine derivatives | Sulfonamide linkage | Antidepressant activity |
| Pyrazole derivatives | Pyrazole ring | Anti-inflammatory effects |
The unique combination of structural features in This compound may contribute to its enhanced biological efficacy compared to these analogs .
Case Studies
Several studies highlight the therapeutic potential of this class of compounds:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives similar to this compound showed potent cytotoxicity against various cancer cell lines. For instance, compounds exhibiting IC50 values below 5 μM indicated strong anticancer potential, warranting further exploration in clinical settings .
Case Study 2: Metabolic Disorders
Research on enzyme inhibitors has shown that targeting 11-hydroxysteroid dehydrogenase type 1 can lead to significant improvements in metabolic profiles in animal models, suggesting that This compound may have similar beneficial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
